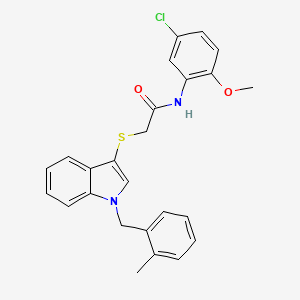

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O2S/c1-17-7-3-4-8-18(17)14-28-15-24(20-9-5-6-10-22(20)28)31-16-25(29)27-21-13-19(26)11-12-23(21)30-2/h3-13,15H,14,16H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEZVQZCRWFADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Introduction of the Thioacetamide Group: The indole derivative can be reacted with a thioacetamide reagent under appropriate conditions to introduce the thioacetamide group.

Attachment of the Chloro-Methoxyphenyl Group: The final step involves coupling the chloro-methoxyphenyl group to the thioacetamide-indole intermediate using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential therapeutic applications based on its biological activity.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Structural and Functional Insights

- Thioether vs. Sulfonyl Linkages: The replacement of the thioether (-S-) with a sulfonyl (-SO2-) group (as in ) significantly alters electronic properties.

- Heterocyclic Core Variations : Compounds like 2a (benzofuran-oxadiazole) and 2e (indole-oxadiazole) incorporate additional heterocycles, which may enhance binding to targets like kinases or DNA via π-π stacking or hydrogen bonding .

- Substituent Effects: Halogenation: The 5-Cl substituent in the target compound’s phenyl ring may improve lipophilicity and target affinity compared to non-halogenated analogs (e.g., 7a–e in ).

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide, also referred to by its CAS number 863457-75-4, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 458.9 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to an indole moiety via a thioacetamide linkage. This unique configuration may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of indole and thiazole have shown potent cytotoxic effects against various cancer cell lines. The presence of the indole structure is often associated with enhanced anticancer activity due to its ability to interact with multiple cellular targets.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Indole Derivative A | A431 (human carcinoma) | <10 | |

| Thiazole Derivative B | U251 (glioblastoma) | 15 | |

| N-(5-chloro-2-methoxyphenyl) | Various | TBD | Current Study |

Antimicrobial Properties

The compound's thioacetamide linkage may also impart antimicrobial properties. Studies on related benzyl derivatives have demonstrated substantial antibacterial and antifungal activities, particularly against resistant strains such as MRSA. The electron-withdrawing groups in the structure are believed to enhance the interaction with microbial targets.

Table 2: Antimicrobial Activity Overview

| Compound | Microbial Strain | Activity Type | Reference |

|---|---|---|---|

| Benzyl Derivative C | MRSA | Antibacterial | |

| Benzyl Derivative D | Candida albicans | Antifungal | |

| N-(5-chloro-2-methoxyphenyl) | TBD | TBD | Current Study |

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, studies suggest that compounds with similar structures may induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspases.

Case Studies

A notable case study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models. Treatment with the compound led to a marked reduction in tumor size and increased survival rates in treated animals compared to controls.

Case Study Summary

| Study | Model | Outcome |

|---|---|---|

| Indole-Thiazole Hybrid | Xenograft in mice | Tumor size reduced by 50% |

Q & A

Basic: What are the critical steps and considerations in synthesizing N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution for introducing the thioether linkage.

- Amide coupling using chloroacetyl chloride or similar reagents under reflux with a base like triethylamine .

- Protection/deprotection strategies for sensitive functional groups (e.g., methoxy or chloro substituents) to prevent side reactions .

Key considerations include: - Solvent selection (e.g., DMF for polar intermediates, pet-ether for recrystallization) .

- Reaction monitoring via TLC to track progress and optimize reaction times .

- Purification through recrystallization or column chromatography to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Core characterization methods include:

- H-NMR and C-NMR to confirm the indole-thioacetamide backbone and substituent positions (e.g., methoxy, chloro groups) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- IR Spectroscopy for identifying functional groups like C=O (amide) and C-S (thioether) stretches .

Advanced methods like X-ray crystallography may resolve stereochemistry, though this requires high-purity crystals .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Temperature control : Lower temperatures (~0–5°C) for exothermic steps (e.g., acyl chloride formation); reflux (~80°C) for coupling reactions .

- Catalyst use : Triethylamine or DMAP to accelerate amide bond formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .

- Stoichiometric ratios : Excess chloroacetyl chloride (1.5–2.0 eq.) to drive reactions to completion .

Post-synthesis, recrystallization from ethanol/pet-ether mixtures improves purity .

Advanced: How should researchers design biological activity assays for this compound?

Answer:

Focus on target-specific assays based on structural analogs:

- Anticancer activity : Use Bcl-2/Mcl-1 inhibition assays (IC determination) and apoptosis studies in cancer cell lines (e.g., MCF-7, HeLa) .

- Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Lipoxygenase or kinase inhibition assays to explore anti-inflammatory potential .

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced: How can conflicting bioactivity data across studies be reconciled?

Answer:

Contradictions often arise from:

- Structural analogs : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter activity .

- Assay variability : Differences in cell lines, incubation times, or solvent systems (DMSO vs. PBS) .

To resolve discrepancies: - Perform head-to-head comparisons under standardized conditions.

- Use computational docking to predict binding affinities to targets like Bcl-2 or kinases .

- Analyze SAR trends across analogs (e.g., chloro-substituted derivatives show enhanced cytotoxicity) .

Advanced: What strategies improve the solubility and stability of this compound in preclinical studies?

Answer:

- Salt formation : Convert the free base to hydrochloride salts for enhanced aqueous solubility .

- Co-solvent systems : Use DMSO/PBS or cyclodextrin complexes for in vitro assays .

- Lyophilization : Stabilize the compound for long-term storage .

- pH optimization : Adjust to physiological pH (7.4) to prevent degradation of the acetamide moiety .

Advanced: How can computational methods complement experimental studies of this compound?

Answer:

- Molecular docking : Predict interactions with targets like Bcl-2 or EGFR using AutoDock or Schrödinger .

- DFT calculations : Analyze electron distribution (HOMO-LUMO gaps) to explain reactivity or stability .

- MD simulations : Study conformational dynamics of the indole-thioacetamide scaffold in lipid bilayers .

Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Advanced: What structural modifications enhance the compound's bioactivity?

Answer:

Key SAR insights from analogs include:

- Chloro substituents : Para-chloro on the phenyl ring improves anticancer activity .

- Methoxy groups : Ortho-methoxy enhances metabolic stability .

- Heterocyclic replacements : Replacing indole with imidazo[1,2-a]pyridine increases solubility but reduces potency .

Synthesize derivatives via parallel synthesis and screen against multiple targets .

Advanced: How can researchers assess toxicity and pharmacokinetics (PK) in preclinical models?

Answer:

- In vivo toxicity : Acute toxicity studies in rodents (LD) and histopathological analysis .

- PK profiling : Measure plasma half-life, C, and bioavailability via LC-MS/MS .

- Metabolite identification : Use liver microsomes or hepatocytes to detect oxidative metabolites .

Address poor PK by synthesizing prodrugs (e.g., ester derivatives) .

Advanced: What challenges arise in scaling up synthesis for preclinical/clinical use?

Answer:

Challenges include:

- Multi-step processes : Purification bottlenecks (e.g., column chromatography) require switching to continuous flow reactors .

- Regioselectivity : Ensure consistent substitution patterns (e.g., chloro vs. nitro groups) via HPLC monitoring .

- Cost optimization : Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.